(Acetylamino)(4-methoxyphenyl)acetic acid

Aldose Reductase Diabetic Complications Enzyme Inhibition

(Acetylamino)(4-methoxyphenyl)acetic acid, systematically named 2-acetamido-2-(4-methoxyphenyl)acetic acid, is an N-acetylated derivative of 4-methoxyphenylglycine. As a racemic mixture of a protected, non-proteinogenic amino acid, it serves as a key intermediate in pharmaceutical synthesis and chiral resolution studies.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 52771-14-9
Cat. No. B13497326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Acetylamino)(4-methoxyphenyl)acetic acid
CAS52771-14-9
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O
InChIInChI=1S/C11H13NO4/c1-7(13)12-10(11(14)15)8-3-5-9(16-2)6-4-8/h3-6,10H,1-2H3,(H,12,13)(H,14,15)
InChIKeyKAGSUJOTNBINKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of (Acetylamino)(4-methoxyphenyl)acetic acid (CAS 52771-14-9)


(Acetylamino)(4-methoxyphenyl)acetic acid, systematically named 2-acetamido-2-(4-methoxyphenyl)acetic acid, is an N-acetylated derivative of 4-methoxyphenylglycine [1]. As a racemic mixture of a protected, non-proteinogenic amino acid, it serves as a key intermediate in pharmaceutical synthesis and chiral resolution studies. Its molecular formula is C11H13NO4, with a molecular weight of 223.22 g/mol and a typical commercial purity of 95% . The compound features a 4-methoxyphenyl ring, an acetamido group, and a free carboxylic acid, making it a versatile building block distinct from its unprotected or differently substituted analogs.

Why (Acetylamino)(4-methoxyphenyl)acetic acid Cannot Be Simply Substituted by Other N-Acetylphenylglycines


Superficial structural similarity between (Acetylamino)(4-methoxyphenyl)acetic acid and other N-acetyl-α-phenylglycines masks critical differences in biological activity and physicochemical behavior. For instance, in chiral stationary phases (CSPs), the 4-methoxy substituent provides >10% superior enantioselectivity due to enhanced π-π interactions, a feature absent in the unsubstituted N-acetyl-phenylglycine [1]. In enzyme inhibition, the IC50 of 80 µM for aldose reductase (rat lens) [2] is orders of magnitude weaker than optimized N-acylglycine inhibitors, indicating that the specific substitution pattern is not inherently optimized for this target but is a valuable baseline scaffold. Additionally, the N-acetyl protecting group enables a unique differential crystallization route to enantiomerically pure building blocks that the unprotected 4-methoxyphenylglycine cannot achieve under the same conditions [3].

Quantitative Differentiation Evidence for (Acetylamino)(4-methoxyphenyl)acetic acid Procurement


Aldose Reductase Inhibitory Potency: Baseline Activity Compared to Class-Leading N-Acylglycines

The compound demonstrates measurable but moderate inhibitory activity against rat lens aldose reductase (ALR2), a key target for diabetic complication therapies. Its IC50 of 80 µM (8.00E+4 nM) [1] serves as a crucial baseline scaffold for the N-acylglycine chemotype. By comparison, the optimized benzoxindole analog 12 from the same N-acylglycine series achieves an IC50 of 0.67 µM, indicating that the simple (acetylamino)(4-methoxyphenyl)acetic acid core is approximately 120-fold less potent than the best-in-series biphenyl-fused analog [2]. This quantifies its value not as a lead, but as a specifically unoptimized, purchasable fragment for SAR studies where the impact of the 4-methoxy and N-acetyl substituents on baseline ALR2 binding needs to be assessed independently.

Aldose Reductase Diabetic Complications Enzyme Inhibition

Enantiomeric Resolution Efficiency: Differential Crystallization Compared to Free Amino Acid

The N-acetyl protecting group is critical for the scalable optical resolution of racemic 4-methoxyphenylglycine. The ammonium salt of N-acetyl-(R)(S)-p-methoxyphenylglycine undergoes differential crystallization to yield both enantiomers with excellent optical purity, followed by hydrolysis to the corresponding enantiopure p-methoxyphenylglycine [1]. This is a distinct advantage over the resolution of the unprotected amino acid, which is often complicated by zwitterionic properties and poor crystallization behavior. The method provides a documented, high-yield route to a chiral building block essential for vancomycin-type antibiotic synthesis [2], where the racemic unprotected form cannot be directly used for enantioselective synthesis.

Chiral Resolution Enantiopure Building Blocks Crystallization

Chiral Recognition in HPLC: Methoxy-Enhanced π-Basicity Over Non-Substituted Phenylglycine CSPs

In a head-to-head comparison of chiral stationary phases (CSPs) for resolving N-(3,5-dinitrobenzoyl)-α-amino acids, the CSP derived from (R)-4-methoxyphenylglycine was consistently more effective than the one derived from (S)-phenylglycine [1]. The enhanced performance is directly attributed to the π-basicity of the 4-methoxyphenyl ring, which strengthens the crucial π-π interaction with the π-acidic analyte [1]. This specific electronic effect, conferred by the methoxy substituent, is absent in phenylglycine and provides a compelling, measurable advantage in developing robust enantioseparation methods. While the study used the free amine for bonding, the (acetylamino)(4-methoxyphenyl)acetic acid is the direct, purchasable precursor to this high-performance selector.

Chiral Stationary Phase Enantioseparation π-π Interaction

Evidence-Backed Application Scenarios for Procuring (Acetylamino)(4-methoxyphenyl)acetic acid


Baseline Fragment for Aldose Reductase Inhibitor SAR Campaigns

Medicinal chemistry teams can procure this compound as a well-characterized, weakly active fragment (IC50 = 80 µM) for structure-activity relationship (SAR) studies [1]. Its use allows for the systematic evaluation of structural modifications to the N-acylglycine core, with a clear baseline potency against which to measure improvements, ultimately guiding the optimization toward nanomolar inhibitors.

Scalable Synthesis of Enantiopure 4-Methoxyphenylglycine Building Blocks

Process chemistry groups synthesizing glycopeptide antibiotics (e.g., vancomycin analogs) can reliably obtain both enantiomers of 4-methoxyphenylglycine in high optical purity via the patented differential crystallization of this specific N-acetyl racemate [2]. This route circumvents the resolution challenges of the free amino acid and directly supplies the required chiral monomers.

Development of High-Performance π-Basic Chiral Stationary Phases

Analytical R&D labs can utilize this compound as the key precursor to synthesize superior CSPs. Evidence shows that the resulting 4-methoxyphenylglycine-derived phase offers enhanced enantioselectivity over simple phenylglycine phases for a broad range of N-(3,5-dinitrobenzoyl)-α-amino acids [3]. Procurement of this precursor is a strategic decision to maximize separation performance.

Quote Request

Request a Quote for (Acetylamino)(4-methoxyphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.